molecular formula C20H25ClN2O2 B12280491 tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate

tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate

Cat. No.: B12280491
M. Wt: 360.9 g/mol
InChI Key: RSFJQFFCUXNJAY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate: is a versatile chemical compound used in various scientific research fields. Its complex structure and unique properties make it a valuable material for studies in chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl N-(5-chloroquinolin-8-yl)carbamate: Another compound with a similar quinoline structure and chlorination pattern.

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

tert-butyl 3-(8-chloroquinolin-5-yl)-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C20H25ClN2O2/c1-13-10-14(12-23(11-13)19(24)25-20(2,3)4)15-7-8-17(21)18-16(15)6-5-9-22-18/h5-9,13-14H,10-12H2,1-4H3

InChI Key

RSFJQFFCUXNJAY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C2=C3C=CC=NC3=C(C=C2)Cl

Origin of Product

United States

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